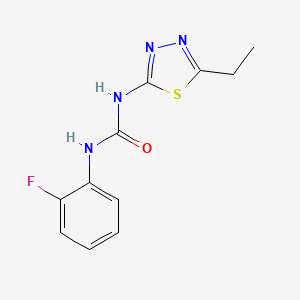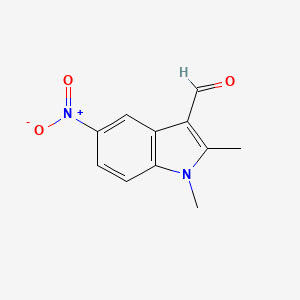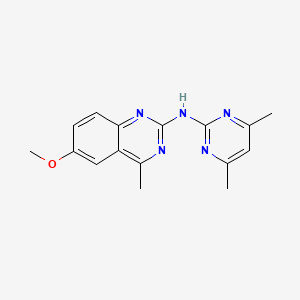
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and fluorophenyl group are key structural features that contribute to its activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea: Fluorine atom positioned differently on the phenyl ring.
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)urea: Chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea is unique due to the specific combination of the ethyl group on the thiadiazole ring and the fluorine atom on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXAQGXLRQFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate](/img/structure/B5843580.png)
![Ethyl [(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B5843591.png)


![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)


![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)

